molecular formula C6H11NO3 B12277314 cis-1-Amino-3-methoxy-cyclobutanecarboxylic acid

cis-1-Amino-3-methoxy-cyclobutanecarboxylic acid

Cat. No.: B12277314
M. Wt: 145.16 g/mol
InChI Key: CGIAXGVVNPJGHH-UHFFFAOYSA-N
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Description

cis-1-Amino-3-methoxy-cyclobutanecarboxylic acid: is a chemical compound with a unique molecular structure. It is a colorless crystalline solid with a molecular weight of 145.1564 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-amino-3-methoxy-cyclobutanecarboxylic acid typically involves the use of specific reagents and reaction conditions. One common method includes the use of boron reagents for Suzuki–Miyaura coupling . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various cyclobutanecarboxylic acid derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: cis-1-Amino-3-methoxy-cyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

cis-1-Amino-3-methoxy-cyclobutanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which cis-1-amino-3-methoxy-cyclobutanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: cis-1-Amino-3-methoxy-cyclobutanecarboxylic acid is unique due to its specific molecular structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

1-amino-3-methoxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-10-4-2-6(7,3-4)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)

InChI Key

CGIAXGVVNPJGHH-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C1)(C(=O)O)N

Origin of Product

United States

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